N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C21H20Cl2N4O2S |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20Cl2N4O2S/c1-3-11-27-19(12-29-16-9-7-15(22)8-10-16)25-26-21(27)30-13-20(28)24-18-6-4-5-17(23)14(18)2/h3-10H,1,11-13H2,2H3,(H,24,28) |
InChI Key |
PVIQLILTSZFBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminoguanidine with Carboxylic Acids
The 1,2,4-triazole scaffold is typically formed via the cyclization of aminoguanidine with a carboxylic acid derivative. For this compound, the carboxylic acid precursor must include substituents at positions 4 (prop-2-en-1-yl) and 5 (4-chlorophenoxy methyl).
Mechanism :
Propenyl Group at Position 4
Alkylation of the triazole at position 4 using propenyl halides (e.g., allyl bromide) under basic conditions:
Chlorophenoxy Methyl Group at Position 5
Nucleophilic substitution of a halogen (e.g., bromine) at C5 with 4-chlorophenol methyl ether:
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Chlorophenol methyl ether, NaH, DMF, 0°C → RT | SN2 displacement | Introduction of chlorophenoxy methyl group |
Sulfanyl-Acetamide Coupling
Acetamide Synthesis
The acetamide moiety is prepared via acylation of 3-chloro-2-methylphenylamine with 2-chloroacetyl chloride:
Thiolate Displacement
The triazole’s C3 bromide (or other leaving group) is displaced by the acetamide’s thiolate:
| Reagents | Conditions | Outcome |
|---|---|---|
| Acetamide thiol, K₂CO₃, DMF, 20°C | SN2 substitution | Sulfanyl linkage formation |
Key Optimization :
-
Solvent : DMF or THF enhances solubility of polar intermediates.
-
Base : K₂CO₃ or NaH deprotonates the thiol, generating a reactive thiolate.
Alternative Synthetic Routes
One-Pot Multicomponent Reactions
For expedited synthesis, a one-pot approach combining triazole formation and sulfanyl-acetamide coupling may be explored, though yields are typically moderate.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit considerable antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal activity. For instance, triazole derivatives have been shown to inhibit the growth of various fungal pathogens, including Candida species and Aspergillus species.
Case Study: Antifungal Activity
A study published in Pharmaceutical Biology highlighted the antifungal efficacy of triazole derivatives against Candida albicans, suggesting that N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide could be explored for similar applications .
Anticancer Potential
The compound's structural characteristics position it as a candidate for anticancer research. Triazoles are known for their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against Tumor Cells
In vitro studies have demonstrated that triazole-based compounds can induce apoptosis in cancer cells. For example, research published in Cancer Letters found that certain triazole derivatives effectively inhibited the growth of nasopharyngeal carcinoma cells . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Triazole derivatives have been studied for their ability to inhibit monoamine oxidases (MAO), which play a crucial role in neurotransmitter metabolism.
Case Study: MAO Inhibition
Research has shown that certain triazole compounds can effectively inhibit MAO A and B, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism could be beneficial in developing treatments for depression and anxiety disorders.
Antidiabetic Effects
There is emerging evidence that compounds similar to this compound may exhibit antidiabetic properties by enhancing insulin sensitivity or inhibiting glucose absorption.
Case Study: Blood Glucose Regulation
A study on related triazole compounds indicated their potential to lower blood glucose levels in diabetic models by improving insulin signaling pathways . This finding opens avenues for further exploration of this compound as a therapeutic agent in diabetes management.
Formulation and Industrial Applications
The compound is also noted for its utility in various formulations due to its chemical stability and bioactivity. It can be incorporated into pharmaceutical formulations aimed at treating fungal infections or as part of anticancer therapies.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chlorine atoms at aromatic positions (e.g., 3-chloro-2-methylphenyl in the target compound) are common, enhancing stability and hydrophobic interactions .
- Allyl vs. Aryl Groups : The propenyl group in the target compound may improve metabolic stability compared to bulkier aryl substituents (e.g., tert-butyl in ).
- Phenoxy-Methyl vs.
Key Findings :
- Antimicrobial Potency : Chlorine and pyridinyl substituents correlate with enhanced activity against E. coli and S. aureus .
- Anti-Inflammatory Potential: Ether-linked groups (e.g., phenoxy-methyl in the target compound) may reduce cytotoxicity compared to direct sulfanyl-benzyl groups .
- Agrochemical Applications : Allyl and propenyl groups (as in the target compound) are prevalent in herbicides and fungicides, suggesting possible agrochemical utility .
Physicochemical Properties
While explicit data for the target compound are unavailable, molecular weights and polarities can be inferred:
*logP estimated using fragment-based methods.
Implications :
- The target compound’s moderate logP (~3.8) suggests balanced lipophilicity for membrane permeability and aqueous solubility.
Biological Activity
N-(3-chloro-2-methylphenyl)-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound that falls within the category of triazole-based derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 499.423 g/mol. The presence of various functional groups, including triazole and chlorophenyl moieties, significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H20Cl2N4O2S |
| Molecular Weight | 499.423 g/mol |
| InChI Key | Not available |
| Solubility | Not specified |
Antitumor Activity
Research has shown that triazole derivatives exhibit promising antitumor activity. For instance, compounds similar to N-(3-chloro-2-methylphenyl)-2-{...} have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 1.61 µg/mL for a related triazole compound against human cancer cell lines, indicating potent antitumor potential .
The mechanism by which these triazole derivatives exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, molecular dynamics simulations have indicated that these compounds interact with proteins via hydrophobic contacts and hydrogen bonding, disrupting critical cellular processes .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their effectiveness against various pathogens. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the phenyl ring has been linked to enhanced antibacterial efficacy.
Case Studies
- Anticancer Studies : A study involving a series of triazole derivatives showed that modifications to the phenyl ring significantly affected their cytotoxicity. The incorporation of a chloro group was found to enhance activity against certain cancer cell lines .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of related compounds using the dilution method against various bacterial strains. Results indicated that compounds with similar structural features displayed superior antibacterial activity compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights critical aspects influencing the biological activity of N-(3-chloro-2-methylphenyl)-2-{...}. Key findings include:
- Chloro Substituents : Presence of chloro groups enhances cytotoxicity and antimicrobial activity.
- Triazole Moiety : Essential for interaction with biological targets.
- Phenyl Ring Modifications : Alterations in substituents on the phenyl ring can significantly impact overall efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
